molecular formula C17H14N2O5 B5713227 1-(2-furylmethyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(2-furylmethyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5713227
M. Wt: 326.30 g/mol
InChI Key: BCGNRQQCLBFTFI-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furylmethyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FMMDP, is a pyrimidine derivative that has attracted attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 1-(2-furylmethyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and apoptosis. 1-(2-furylmethyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activity of kinases such as AKT and ERK, which are involved in cell survival and proliferation. It also activates the caspase-dependent pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It also induces apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle progression. In addition, 1-(2-furylmethyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(2-furylmethyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is easy to synthesize using simple methods and is relatively stable under normal laboratory conditions. However, its low solubility in water can make it difficult to work with in certain experiments. In addition, its potential toxicity and limited availability can also limit its use in certain experiments.

Future Directions

There are several future directions for the research on 1-(2-furylmethyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential application is in the development of new anticancer drugs that can target specific signaling pathways involved in cancer cell proliferation and apoptosis. 1-(2-furylmethyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can also be further investigated for its potential use in the treatment of Alzheimer's disease. In addition, its mechanism of action can be further studied to identify new targets for drug development. Finally, its physicochemical properties can be optimized to improve its solubility and bioavailability for better use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 1-(2-furylmethyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has shown potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(2-furylmethyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can lead to the development of new drugs for cancer and Alzheimer's disease, as well as the identification of new targets for drug development.

Synthesis Methods

1-(2-furylmethyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using different methods, including the reaction of 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization with urea and furfural. Another method involves the reaction of 4-methoxybenzaldehyde and ethyl acetoacetate with urea and furfural in the presence of catalytic amounts of piperidine. The yield of 1-(2-furylmethyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione using these methods ranges from 50% to 70%.

Scientific Research Applications

1-(2-furylmethyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been found to inhibit the proliferation of cancer cells by regulating the expression of various genes involved in cell cycle progression. In addition, 1-(2-furylmethyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of the disease.

properties

IUPAC Name

(5Z)-1-(furan-2-ylmethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-23-12-6-4-11(5-7-12)9-14-15(20)18-17(22)19(16(14)21)10-13-3-2-8-24-13/h2-9H,10H2,1H3,(H,18,20,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGNRQQCLBFTFI-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-furylmethyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

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